molecular formula C11H8BrNO3 B2634267 2-(5-Bromo-3-formylindol-1-yl)acetic acid CAS No. 639507-35-0

2-(5-Bromo-3-formylindol-1-yl)acetic acid

Cat. No. B2634267
CAS RN: 639507-35-0
M. Wt: 282.093
InChI Key: XCHPEKOIGNYXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-3-formylindol-1-yl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug development. The compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-formylindol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are involved in programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In addition, the compound has been investigated for its neuroprotective and anti-inflammatory properties, which may be due to its ability to modulate various signaling pathways in the brain and immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-Bromo-3-formylindol-1-yl)acetic acid is its high purity and stability, which makes it suitable for use in various lab experiments. The compound is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications. It is important to use appropriate safety precautions when handling the compound and to conduct toxicity studies before using it in vivo.

Future Directions

There are several future directions for the research and development of 2-(5-Bromo-3-formylindol-1-yl)acetic acid. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Another direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound may be used as a starting material for the synthesis of new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(5-Bromo-3-formylindol-1-yl)acetic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with glycine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.

Scientific Research Applications

2-(5-Bromo-3-formylindol-1-yl)acetic acid has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, the compound has been investigated for its neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHPEKOIGNYXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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